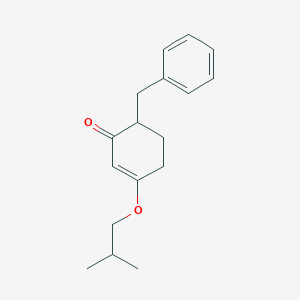![molecular formula C20H22O4 B14246571 Bis[(4-ethylphenyl)methyl] ethanedioate CAS No. 256525-98-1](/img/structure/B14246571.png)
Bis[(4-ethylphenyl)methyl] ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(4-ethylphenyl)methyl] ethanedioate: is an organic compound with the molecular formula C20H22O4 It is a diester derived from ethanedioic acid (oxalic acid) and 4-ethylbenzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(4-ethylphenyl)methyl] ethanedioate typically involves the esterification of ethanedioic acid with 4-ethylbenzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of minimizing waste and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[(4-ethylphenyl)methyl] ethanedioate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols, resulting in the formation of bis[(4-ethylphenyl)methyl] ethanediol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of bis[(4-ethylphenyl)methyl] ethanediol.
Substitution: Formation of substituted esters or other derivatives.
Scientific Research Applications
Chemistry: Bis[(4-ethylphenyl)methyl] ethanedioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be utilized as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s structural features make it a valuable candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used
Properties
CAS No. |
256525-98-1 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
bis[(4-ethylphenyl)methyl] oxalate |
InChI |
InChI=1S/C20H22O4/c1-3-15-5-9-17(10-6-15)13-23-19(21)20(22)24-14-18-11-7-16(4-2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
NNDPPWMMWXAKFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


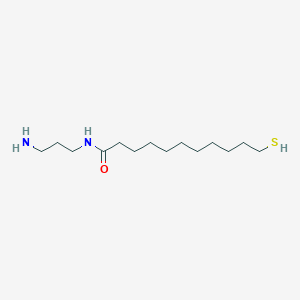
![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)
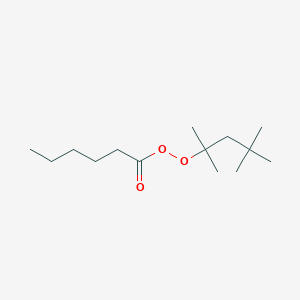
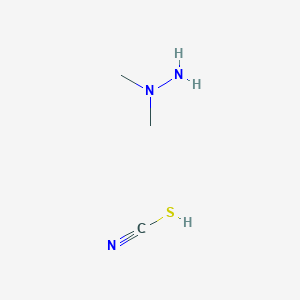
![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)

![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
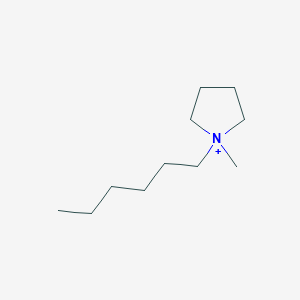
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
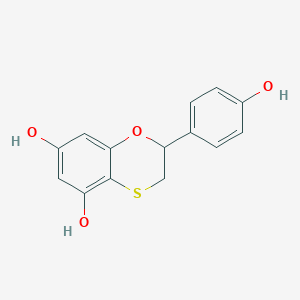
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
